![molecular formula C13H16BrN3O2 B2951085 (E)-N'-(4-bromobenzylidene)-2-morpholinoacetohydrazide CAS No. 339241-44-0](/img/structure/B2951085.png)
(E)-N'-(4-bromobenzylidene)-2-morpholinoacetohydrazide
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Description
(E)-N'-(4-bromobenzylidene)-2-morpholinoacetohydrazide, also known as BBMAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBMAH belongs to the class of hydrazide derivatives and possesses a unique molecular structure that makes it an attractive candidate for drug development.
Scientific Research Applications
Antioxidant and Antimicrobial Activities Research into the biological activities of related compounds has demonstrated their potential as antioxidants and antimicrobials. For example, various bromophenols have shown potent antioxidant activity in biochemical and cellular assays, indicating their applicability in developing natural antioxidant sources for food and pharmaceutical industries (E. K. Olsen, E. Hansen, J. Isaksson, J. H. Andersen, 2013). Moreover, some derivatives exhibit significant antimicrobial properties against a range of pathogens, highlighting their potential in antimicrobial drug development.
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c14-12-3-1-11(2-4-12)9-15-16-13(18)10-17-5-7-19-8-6-17/h1-4,9H,5-8,10H2,(H,16,18)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLKBYIQBFKCEO-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-bromobenzylidene)-2-morpholinoacetohydrazide |
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